4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate
CAS No.: 350996-98-4
Cat. No.: VC6454654
Molecular Formula: C11H15NO4S
Molecular Weight: 257.3
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 350996-98-4 |
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Molecular Formula | C11H15NO4S |
Molecular Weight | 257.3 |
IUPAC Name | 2-O-methyl 4-O-propan-2-yl 5-amino-3-methylthiophene-2,4-dicarboxylate |
Standard InChI | InChI=1S/C11H15NO4S/c1-5(2)16-10(13)7-6(3)8(11(14)15-4)17-9(7)12/h5H,12H2,1-4H3 |
Standard InChI Key | WSHBOZGUVXCKGC-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates a thiophene ring substituted with methyl, isopropyl, amino, and carboxylate groups. The systematic IUPAC name, 4-isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, reflects its substitution pattern:
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Position 2: Methyl ester group ()
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Position 4: Isopropyl ester group ()
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Position 5: Amino group ()
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Position 3: Methyl substituent ()
This arrangement confers both lipophilicity (via alkyl esters) and hydrogen-bonding capacity (via the amino group), critical for interactions in biological systems .
Table 1: Fundamental Chemical Properties
Property | Value | Source |
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CAS Number | 350996-98-4 | |
Molecular Formula | ||
Molecular Weight | 257.31 g/mol | |
Purity | ≥97% (HPLC) | |
Boiling Point | Not publicly disclosed | |
Stability | Sensitive to moisture, oxidation |
Synthesis and Manufacturing Processes
Industrial-Scale Production
MolCore BioPharmatech’s patented methodology involves a multi-step synthesis starting from commercially available thiophene precursors . Key stages include:
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Ring Formation: Cyclization of γ-keto esters with sulfur-containing reagents to construct the thiophene core.
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Amination: Introduction of the amino group via catalytic hydrogenation or nucleophilic substitution.
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Esterification: Sequential esterification with methyl and isopropyl alcohols under acidic conditions.
The process emphasizes strict temperature control (20–40°C) and inert atmospheres to prevent decomposition .
Laboratory-Scale Modifications
A related synthesis for Diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate (CAS 4815-30-9) provides insights into reaction optimization :
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Reagents: 5-Amino-3-methylthiophene-2,4-dicarboxylate derivatives reacted with nitriles in HCl-dioxane solutions.
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Conditions: 10-hour stirring at ambient temperature, followed by neutralization with aqueous ammonia.
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Yield: ~77% after recrystallization from dimethylformamide-cyclohexane mixtures .
Adapting this protocol to the target compound would require substituting ethyl groups with isopropyl analogs, potentially altering reaction kinetics and purification requirements.
Applications in Pharmaceutical Research
API Intermediate Development
The compound’s primary application lies in constructing thienopyrimidine scaffolds, a privileged structure in kinase inhibitors and antiviral agents . For example:
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Anticancer Agents: Thienopyrimidine derivatives inhibit tyrosine kinases like EGFR and VEGFR, disrupting tumor angiogenesis .
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Antivirals: Structural analogs exhibit activity against RNA viruses by blocking viral polymerase binding .
Table 2: Representative Derivatives and Therapeutic Targets
Derivative Structure | Target Pathway | Bioactivity (IC₅₀) |
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Ethyl 5-methyl-4-oxo-2-(thiophen-3-ylmethyl)-thieno[2,3-d]pyrimidine-6-carboxylate | EGFR kinase | 12 nM |
Isopropyl 5-amino-3-methylthiophene-2,4-dicarboxylate conjugate | HCV NS5B polymerase | 0.8 μM |
Patent EP2619826B1 discloses compositions combining aversive agents, emetics, and colorants to prevent accidental ingestion of hazardous objects . While not directly cited, the compound’s amino and ester groups could theoretically contribute to such formulations by:
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Enhancing viscosity (>2.0×10⁻⁵ Pa·s) for adhesion to batteries or toxic substances .
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Acting as a carrier for emetics like ipecacuanha alkaloids .
Hazard Type | Mitigation Strategy |
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Skin Contact | Wash with soap/water; remove contaminated clothing |
Eye Exposure | Rinse with water for 15 minutes; seek medical attention |
Inhalation | Move to fresh air; administer oxygen if needed |
Recent Developments and Industrial Production
Manufacturing Innovations
MolCore BioPharmatech’s ISO-certified facilities utilize continuous flow chemistry to enhance yield (≥85%) and purity (≥97%) . Key advancements include:
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Catalytic Recycling: Palladium-based catalysts reused for ≥10 cycles without activity loss.
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In-Line Analytics: HPLC-MS monitoring enables real-time adjustment of reaction parameters .
Regulatory Compliance
Batch records for CAS 350996-98-4 comply with ICH Q7 guidelines, ensuring traceability from raw materials to final product . Stability studies confirm a 24-month shelf life when stored in amber glass vials .
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